AI-10-104

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

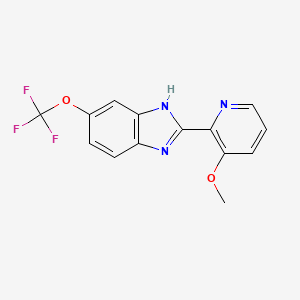

C14H10F3N3O2 |

|---|---|

Molecular Weight |

309.24 g/mol |

IUPAC Name |

2-(3-methoxypyridin-2-yl)-6-(trifluoromethoxy)-1H-benzimidazole |

InChI |

InChI=1S/C14H10F3N3O2/c1-21-11-3-2-6-18-12(11)13-19-9-5-4-8(7-10(9)20-13)22-14(15,16)17/h2-7H,1H3,(H,19,20) |

InChI Key |

OIIHJPSDBLPWEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC=C1)C2=NC3=C(N2)C=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AI-10-104 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Role of RUNX1 in T-ALL Pathogenesis

AI-10-104: A Targeted Inhibitor of the CBFβ-RUNX Interaction

Core Mechanism of Action of this compound in T-ALL

Disruption of the CBFβ-RUNX1 Complex

Downregulation of Key Oncogenic Transcription Factors

Induction of Apoptosis

Quantitative Data on this compound Activity in T-ALL

| Cell Line | Type of T-ALL | GI50 (µM) of this compound |

| HPB-ALL | TLX3-transformed | ~5 |

| DND-41 | TLX3-transformed | ~7.5 |

| KOPTK1 | NOTCH1-mutant | ~2.5 |

| Primary T-ALL Samples (Average) | Pediatric | ~2.2 |

| Normal Human Hematopoietic Cells (Average) | Healthy Donors | ~15.4 |

| T-ALL Cell Line | This compound Concentration (µM) | Duration of Treatment | % Increase in Apoptosis (Annexin V+) |

| KOPTK1 | 10 | 6 days | Significant increase (exact % not specified) |

| Primary T-ALL Sample (TALL-X-15) | 5 | 6 days | ~20% |

| Primary T-ALL Sample (TALL-X-15) | 10 | 6 days | ~40% |

Experimental Protocols

Co-Immunoprecipitation to Assess CBFβ-RUNX1 Interaction

Protocol:

-

Cell Lysis: Harvest cells and lyse in modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with Protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-RUNX1 antibody (e.g., Active Motif, Cat# 39000) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

-

-

Washing: Wash the beads three to five times with ice-cold lysis buffer.

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against CBFβ and RUNX1.

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

-

Cell Viability/Metabolism Assay (MTS Assay)

Protocol:

-

Cell Seeding: Seed human T-ALL cell lines in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the DMSO control to determine the percentage of growth inhibition. Calculate the GI50 value using appropriate software.

Apoptosis Assay (Annexin V Staining)

Protocol:

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and a viability dye such as 7-AAD (7-aminoactinomycin D).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive, 7-AAD-negative cells are in early apoptosis.

-

Annexin V-positive, 7-AAD-positive cells are in late apoptosis or necrosis.

-

-

Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Visualizing the Mechanism: Signaling Pathways and Workflows

Caption: Interplay between RUNX1 and NOTCH1 in T-ALL.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The role of NOTCH1 signaling in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The NOTCH signaling pathway: role in the pathogenesis of T-cell acute lymphoblastic leukemia and implication for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on NOTCH signaling in T-ALL - PubMed [pubmed.ncbi.nlm.nih.gov]

The Molecular Target of AI-10-104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the CBFβ-RUNX Interaction

Core-Binding Factor (CBF) is a heterodimeric transcription factor composed of a DNA-binding α subunit, encoded by one of the three RUNX genes (RUNX1, RUNX2, or RUNX3), and a non-DNA-binding β subunit, CBFβ. The interaction between CBFβ and RUNX proteins is crucial for the stability and DNA-binding affinity of the RUNX subunit[1]. This complex plays a pivotal role in regulating the expression of genes involved in cellular proliferation, differentiation, and survival in several tissues, including the hematopoietic and skeletal systems. Dysregulation of the CBFβ-RUNX interaction is implicated in the pathogenesis of various cancers, such as leukemia and ovarian cancer, making it an attractive therapeutic target[2][1][3].

AI-10-104: A Potent Inhibitor of the CBFβ-RUNX Interaction

Quantitative Analysis of this compound Activity

Table 1: In Vitro Inhibition of CBFβ-RUNX Interaction

| Assay Type | Target Proteins | IC50 Value (μM) | Reference |

| FRET Assay | Venus-CBFβ and Cerulean-Runt domain | 1.25 | [2] |

| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 / GI50 Value (μM) | Reference |

| SEM | Acute Lymphoblastic Leukemia | Co-immunoprecipitation | Reduction of CBFβ-RUNX1 binding | 10 (concentration used) | [2] |

| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | Immunoprecipitation | Decrease in CBFβ/RUNX1 and CBFβ/RUNX3 heterodimers | Dose-dependent decrease | [4] |

| Multiple T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | MTS Assay | Growth Inhibition | ~1-10 (range) | [4] |

| Primary T-ALL patient samples | T-cell Acute Lymphoblastic Leukemia | MTS/CellTiter-Glo | Growth Inhibition | Average GI50 of ~2.2 | [4] |

| Normal human hematopoietic cells | Healthy Donor Bone Marrow | MTS/CellTiter-Glo | Growth Inhibition | Average GI50 of 15.4 | [4] |

| OVCAR8 | Ovarian Cancer | CellTiter-Glo | Reduced Cell Number | ~7 | [1] |

| OVCAR4 | Ovarian Cancer | CellTiter-Glo | Reduced Cell Number | ~5 | [1] |

| Myeloma cells | Multiple Myeloma | Not specified | Enhanced Lenalidomide Cytotoxicity | Not specified | [5] |

| ATL cell lines | Adult T-cell Leukemia/Lymphoma | Not specified | Inhibition of Proliferation | 1-10 or lower | [3][6] |

Key Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay

This assay is used to quantify the inhibition of the CBFβ-RUNX interaction in a cell-free system.

-

Principle: FRET measures the energy transfer between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity. In this assay, the Runt domain of RUNX1 is fused to a Cerulean fluorescent protein (donor), and CBFβ is fused to a Venus fluorescent protein (acceptor). When the two proteins interact, excitation of Cerulean leads to emission from Venus. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

-

Protocol:

-

Purified Cerulean-Runt domain and Venus-CBFβ proteins are mixed at a concentration of 100 nM each in assay buffer.

-

The mixture is incubated to allow the binding reaction to reach equilibrium.

-

The fluorescence emission is measured at 474 nm (Cerulean) and 525 nm (Venus) following excitation at the Cerulean excitation wavelength.

-

The ratio of the emission intensities at 525 nm to 474 nm is calculated. A decrease in this ratio indicates inhibition of the protein-protein interaction.

-

IC50 values are determined by fitting the dose-response data to a suitable pharmacological model.[2]

-

Co-immunoprecipitation (Co-IP)

This technique is used to demonstrate the disruption of the CBFβ-RUNX interaction within a cellular context.

-

Principle: An antibody specific to one protein of a complex (e.g., RUNX1) is used to pull down that protein from a cell lysate. If another protein (e.g., CBFβ) is part of the same complex, it will be pulled down as well and can be detected by Western blotting.

-

Protocol:

-

Cells are harvested and lysed using a modified RIPA buffer.

-

The cell lysates are incubated with an anti-RUNX1 antibody to form antibody-antigen complexes.

-

Protein A/G agarose beads are added to the lysate to capture the antibody-antigen complexes.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and separated by SDS-PAGE.

Cell Viability and Growth Inhibition Assays (MTS/CellTiter-Glo)

-

Principle: MTS and CellTiter-Glo are colorimetric and luminescent assays, respectively, that measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

The MTS reagent (CellTiter 96 AQueous One Solution) or CellTiter-Glo reagent is added to the cell cultures.

-

After a short incubation period, the absorbance (for MTS) or luminescence (for CellTiter-Glo) is measured using a plate reader.

-

The absorbance or luminescence values are normalized to the DMSO control to determine the percentage of cell growth inhibition.

-

GI50 (50% growth inhibition) values are calculated from the dose-response curves.[4]

Signaling Pathways and Mechanisms of Action

Conclusion

References

- 1. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction to RUNX Proteins and Their Role in Leukemia

The Runt-related transcription factor (RUNX) family, comprising RUNX1, RUNX2, and RUNX3, are crucial regulators of normal hematopoiesis and other developmental processes.[1][2] These proteins form a heterodimeric complex with Core-Binding Factor beta (CBFβ), which enhances their DNA-binding affinity and stability.[1] In the context of leukemia, particularly Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia (ALL), the genes encoding RUNX1 and CBFβ are frequent targets of chromosomal translocations and mutations.[2][3][4] These genetic alterations can lead to the formation of oncogenic fusion proteins or the dysregulation of RUNX1 target genes, ultimately driving leukemogenesis.[2][4] Consequently, inhibiting the function of RUNX proteins has emerged as a promising therapeutic strategy for these malignancies.[3][5]

AI-10-104: A Small Molecule Inhibitor of the RUNX-CBFβ Interaction

Mechanism of Action

Quantitative Data: In Vitro Efficacy of this compound

| Cell Line / Sample Type | Leukemia Type | Parameter | Value (µM) | Reference |

| SEM Cells | AML | IC50 | ~1.25 | [3] |

| KOPTK1, Jurkat, etc. (8 lines) | T-ALL | GI50 | Varies | [6] |

| Primary Pediatric T-ALL Samples | T-ALL | GI50 (avg) | 2.4 | [6] |

| Normal Human Hematopoietic Cells | Normal | GI50 (avg) | 15.4 | [6] |

| Adult T-cell Leukemia/Lymphoma (ATL) | ATL | IC50 | 1-10 | [8] |

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Interaction

Protocol Steps:

-

Cell Lysis: Harvest and lyse the cells using a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA) to extract cellular proteins.[3]

-

Immunoprecipitation: Incubate the cell lysates with an anti-RUNX1 antibody and Protein A agarose beads to capture RUNX1 and its interacting proteins.[3][6]

-

Washing: Wash the beads multiple times with an appropriate buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

Cell Viability and Growth Inhibition Assays

Protocol Steps:

-

Cell Plating: Seed leukemia cell lines or primary patient samples in 96-well plates at a specified density (e.g., 5 x 10^5 cells/ml).[3]

-

Viability/Metabolism Measurement:

-

MTS/CellTiter-Glo Assay: Add a metabolic reagent such as MTS (CellTiter 96 AQueous One Solution) or CellTiter-Glo to the wells.[6] The absorbance or luminescence, which is proportional to the number of viable cells, is measured using a plate reader.[6]

-

DAPI Staining: Alternatively, stain cells with DAPI (a fluorescent stain that binds to DNA) and analyze by flow cytometry.[3] DAPI-negative cells are scored as viable.[3]

-

-

Data Analysis: Normalize the readings from treated cells to the DMSO-treated control cells to determine the percentage of viability or growth inhibition.[6] Calculate GI50 or IC50 values from the dose-response curves.

RUNX1 Signaling in Leukemia and Therapeutic Intervention

Conclusion and Future Directions

References

- 1. RUNX1 regulates phosphoinositide 3-kinase/AKT pathway: role in chemotherapy sensitivity in acute megakaryocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of RUNX1 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. The ASCO Post [ascopost.com]

- 6. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the CBFβ-RUNX Interaction as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core-binding factor β (CBFβ)-RUNX protein-protein interaction, a critical regulator of cellular differentiation and a validated target in oncology, particularly in leukemia.

Introduction: The Core-Binding Factor Complex

The core-binding factor (CBF) is a heterodimeric transcription factor essential for the normal development of various tissues, including the hematopoietic, bone, and nervous systems.[1] It consists of a DNA-binding α-subunit, encoded by one of three Runt-related transcription factor (RUNX) genes (RUNX1, RUNX2, or RUNX3), and a non-DNA-binding β-subunit, CBFβ.[2] While the RUNX proteins contain the DNA-binding Runt domain, the interaction with CBFβ is crucial as it enhances the affinity of RUNX proteins for their target DNA sequences by up to 40-fold and stabilizes the complex.[1] This interaction relieves an autoinhibitory mechanism within the RUNX protein, making the CBFβ-RUNX complex the functional unit for gene regulation.[2][3]

The significance of this complex in disease is underscored by the frequent genetic alterations targeting both subunits in various cancers.[2] Chromosomal translocations involving RUNX1 and CBFB are well-established drivers in acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[2] Furthermore, RUNX proteins are increasingly recognized as key players in epithelial cancers, broadening the potential therapeutic utility of targeting this pathway.[3]

The CBFβ-RUNX Interaction in Leukemia

The CBFβ-RUNX axis is particularly prominent in a subset of AML known as core-binding factor acute myeloid leukemia (CBF-AML). This category includes leukemias with the t(8;21)(q22;q22) translocation, which creates the RUNX1-ETO fusion protein, and those with inversion of chromosome 16, inv(16)(p13q22), which generates the CBFβ-SMMHC fusion oncoprotein.[4]

The CBFβ-SMMHC fusion protein, a product of the CBFB and smooth muscle myosin heavy chain (MYH11) genes, plays a central role in the pathogenesis of inv(16) AML.[5] This fusion protein retains the ability to bind to RUNX1 and, due to an additional high-affinity binding domain within the SMMHC portion, it outcompetes wild-type CBFβ for this interaction.[6][7][8] This leads to the deregulation of RUNX1-mediated transcription, which is critical for the development of leukemia.[9] The expression of CBFβ-SMMHC has a dominant-negative effect on RUNX function, blocking normal blood cell development.[10]

Therapeutic Strategy: Inhibition of the CBFβ-RUNX Interaction

The critical dependence of leukemic cells on the aberrant function of the CBFβ-RUNX complex makes this protein-protein interaction an attractive therapeutic target. The development of small molecules that can disrupt this interaction represents a novel therapeutic approach, moving beyond traditional cytotoxic chemotherapy.[3] These inhibitors typically bind to an allosteric site on CBFβ, preventing its association with RUNX proteins.[11]

By inhibiting the CBFβ-RUNX interaction, these molecules can:

-

Reduce the binding of RUNX1 to its target genes.[3]

-

Alter the expression of genes regulated by RUNX1.[3]

-

Impact cell survival and promote differentiation of leukemic cells.[3][11]

This strategy has shown efficacy not only in leukemia models but also in other cancers where RUNX transcription factors are implicated, such as basal-like breast cancer and ovarian cancer.[1][3]

Quantitative Data on CBFβ-RUNX Inhibitors

Several small molecule inhibitors targeting the CBFβ-RUNX interaction have been developed. The following table summarizes key quantitative data for some of these compounds.

| Compound | Target Interaction | IC50 (µM) | Mechanism of Action | Therapeutic Potential |

| AI-10-49 | CBFβ-SMMHC/RUNX1 | 0.26 | Binds to CBFβ portion of the fusion protein, disrupting its interaction with RUNX1.[6][12] | Inv(16) AML[6] |

| Ro5-3335 | CBFβ/RUNX1 | Not specified | Binds to both RUNX1 and CBFβ, inhibiting their interaction.[6] | RUNX1-driven leukemias[6] |

| AI-10-47 | CBFβ/RUNX | 3.2 | Small molecule inhibitor of CBFβ-RUNX binding.[12] | Cancers with RUNX pathway dysregulation. |

| AI-4-57 | CBFβ-SMMHC/RUNX1 | 22 | Allosteric inhibitor of the interaction.[12] | Research tool for studying inv(16) AML. |

| RUNX1/ETO tetramerization-IN-1 | RUNX1/ETO tetramerization | 0.25 (EC50) | Targets the NHR2 domain of RUNX1/ETO, inhibiting its tetramerization.[12] | t(8;21) AML |

Signaling Pathways and Mechanisms of Action

The CBFβ-RUNX complex regulates a multitude of downstream genes involved in cell differentiation and proliferation. In inv(16) AML, the CBFβ-SMMHC fusion protein hijacks this machinery. One critical downstream target is the MYC oncogene. CBFβ-SMMHC maintains leukemia cell viability by neutralizing RUNX1-mediated repression of MYC expression.[10] Pharmacological inhibition of the CBFβ-SMMHC/RUNX1 interaction leads to increased RUNX1 binding at distal MYC enhancers, resulting in transcriptional repression and apoptosis.[10]

Caption: Signaling pathways in normal hematopoiesis, inv(16) AML, and therapeutic intervention.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Validate CBFβ-RUNX Interaction

This protocol is designed to detect the in vivo interaction between CBFβ and RUNX1.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibodies: anti-CBFβ antibody for immunoprecipitation, anti-RUNX1 antibody for Western blotting, and appropriate secondary antibodies.

-

Protein A/G magnetic beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

SDS-PAGE gels and Western blotting apparatus.

Procedure:

-

Cell Lysis: Harvest cells and lyse them on ice for 30 minutes in lysis buffer.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Incubate the supernatant with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the anti-CBFβ antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Bead Binding: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three times with wash buffer.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-RUNX1 antibody to detect the co-immunoprecipitated protein.

Caption: Workflow for Co-Immunoprecipitation of the CBFβ-RUNX1 complex.

Fluorescence Resonance Energy Transfer (FRET) Assay for Inhibitor Screening

This assay measures the inhibition of the CBFβ-SMMHC-RUNX interaction in a high-throughput format.[9]

Materials:

-

Purified recombinant Cerulean-CBFβ-SMMHC and Venus-RUNX1 proteins.

-

Assay buffer (e.g., PBS with 0.01% Triton X-100).

-

Small molecule inhibitor library.

-

Microplate reader capable of measuring FRET.

Procedure:

-

Protein Preparation: Express and purify Cerulean-tagged CBFβ-SMMHC and Venus-tagged RUNX1.

-

Assay Setup: In a 384-well plate, add a fixed concentration of Cerulean-CBFβ-SMMHC and Venus-RUNX1 to the assay buffer.

-

Compound Addition: Add varying concentrations of the test compounds to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

-

FRET Measurement: Excite the Cerulean donor fluorophore (e.g., at 433 nm) and measure the emission from both the Cerulean (e.g., at 475 nm) and the Venus acceptor fluorophore (e.g., at 528 nm).

-

Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). A decrease in the FRET ratio indicates inhibition of the protein-protein interaction. Determine the IC50 value for each compound.

Caption: Principle of the FRET assay for screening CBFβ-RUNX inhibitors.

Conclusion and Future Directions

The targeting of the CBFβ-RUNX interaction has emerged as a promising therapeutic strategy for a range of cancers, most notably for leukemias driven by RUNX pathway alterations. The development of specific and potent small molecule inhibitors has provided valuable tools for both basic research and clinical development.[3] Future efforts will likely focus on optimizing the pharmacokinetic properties of these inhibitors to improve their clinical applicability and exploring combination therapies to overcome potential resistance mechanisms. For instance, combining CBFβ-SMMHC inhibitors with BET-inhibitors has shown synergistic effects in eliminating inv(16) leukemia cells.[10] As our understanding of the complex regulatory networks governed by the CBFβ-RUNX complex deepens, so too will the opportunities for innovative therapeutic interventions.

References

- 1. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | RUNX1 Mutations in Inherited and Sporadic Leukemia [frontiersin.org]

- 5. Core Binding Factor Leukemia: Chromatin Remodeling Moves Towards Oncogenic Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Targeting binding partners of the CBFβ-SMMHC fusion protein for the treatment of inversion 16 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. A small-molecule inhibitor of the aberrant transcription factor CBFβ-SMMHC delays leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CBFβ-SMMHC inhibition triggers apoptosis by disrupting MYC chromatin dynamics in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combatting Leukemia: RUNX1 and CBFβ Interaction Interupted [users.cs.duke.edu]

- 12. medchemexpress.com [medchemexpress.com]

The Disruption of RUNX1 Transcriptional Activity by the Small Molecule Inhibitor AI-10-104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: RUNX1 and the RUNX1-CBFβ Complex

The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) are master regulators of cell fate and differentiation in various lineages.[1][2][3] RUNX1 is essential for the establishment of definitive hematopoiesis and is frequently mutated or translocated in leukemia.[1] The transcriptional activity of RUNX proteins is critically dependent on their heterodimerization with the non-DNA-binding subunit CBFβ.[1][2] This interaction allosterically increases the affinity of the RUNX Runt domain for its target DNA sequences and protects RUNX proteins from proteasomal degradation.[2] Given the central role of the RUNX1-CBFβ complex in oncogenesis, its disruption has become an attractive therapeutic strategy.

Mechanism of Action of AI-10-104

Quantitative Data on this compound Activity

| Assay Type | Compound | IC50 / GI50 | Cell Line / System | Reference |

| FRET-based CBFβ/Runt Binding | This compound | 1.25 µM | In vitro | [1] |

| Cell Growth/Metabolism (MTS) | This compound | Average GI50: 2.4 µM | Primary pediatric T-ALL samples | [4] |

| Cell Growth/Metabolism (MTS) | This compound | GI50: ~1-10 µM | Human T-ALL cell lines | [4] |

| Cell Growth (CellTiter-Glo) | This compound | Varies by cell line | Ovarian cancer cell lines | [5] |

| Cell Viability | This compound | ~1-10 µM | ATL cell lines | [6] |

| FRET-based CBFβ-SMMHC/RUNX1 | AI-10-49 | 0.26 µM | In vitro | [7] |

Effects on RUNX1 Transcriptional Activity and Downstream Cellular Processes

Experimental Protocols

Co-Immunoprecipitation to Assess RUNX1-CBFβ Interaction

Materials:

-

Cell line of interest (e.g., KOPTK1 human T-ALL cells)

-

Modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, 1 mM EDTA, with protease inhibitors)

-

Anti-RUNX1 antibody (e.g., Active Motif, #39000)

-

Protein A agarose beads

-

Anti-CBFβ antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture cells to the desired density.

-

Lyse the cells in modified RIPA buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates with protein A agarose beads.

-

Incubate the pre-cleared lysates with an anti-RUNX1 antibody overnight at 4°C with gentle rotation.

-

Add protein A agarose beads and incubate for an additional 2-4 hours.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by SDS-PAGE and Western blotting using antibodies against CBFβ and RUNX1.

Caption: Workflow for co-immunoprecipitation to study RUNX1-CBFβ interaction.

Cell Viability Assay (MTS Assay)

Materials:

-

Cancer cell lines

-

96-well plates

-

MTS reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density.

-

Allow cells to adhere overnight.

-

Incubate for a specified period (e.g., 3 days).

-

Add MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Therapeutic Potential and Future Directions

References

- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the RUNX1-CBFβ transcription factor complex compromises mammary epithelial cell identity: a phenotype potentially stabilized by mitotic gene bookmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

Unveiling AI-10-104: A Potent Inhibitor of the RUNX-CBFβ Interaction for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Signaling Pathway

Preclinical Efficacy

In Vitro Studies

Quantitative data from various preclinical studies are summarized in the tables below.

| Cancer Type | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |

| T-cell Acute Lymphoblastic Leukemia | KOPTK1 | MTS Assay | GI₅₀ | ~2.5 | [2] |

| T-cell Acute Lymphoblastic Leukemia | LOUCY | MTS Assay | GI₅₀ | 11 | [2] |

| Ovarian Cancer | OVCAR8 | CellTiter-Glo | IC₅₀ | ~7 | [3] |

| Ovarian Cancer | OVCAR4 | CellTiter-Glo | IC₅₀ | ~8 | [3] |

| Triple Negative Breast Cancer | MDA-MB-453 | Crystal Violet | IC₅₀ | ~1 | [4] |

| Triple Negative Breast Cancer | SUM-159PT | Crystal Violet | IC₅₀ | ~1 | [4] |

| Acute Myeloid Leukemia | SEM | FRET Assay | IC₅₀ | 1.25 | [5] |

| Adult T-cell Leukemia/Lymphoma | Various | Not Specified | IC₅₀ | 1-10 | [1][6] |

| Cancer Type | Cell Line | Experiment | Observation | Reference |

| Ovarian Cancer | OVCAR8 | Wound Healing Assay | Significantly impaired wound healing | [3] |

| Ovarian Cancer | OVCAR8 | EdU Incorporation Assay (24h treatment) | Significant decrease in the proportion of cells incorporating EdU | [3] |

| T-ALL | KOPTK1 | Co-immunoprecipitation | Dose-dependent decrease in CBFβ/RUNX1 and CBFβ/RUNX3 heterodimers | [2] |

| T-ALL | Patient Samples | Annexin V/7-AAD Staining (6 days) | Induced apoptosis | [2] |

| Triple Negative Breast Cancer | MDA-MB-453, SUM-159PT | Western Blot (24h treatment) | Decreased SOX4 protein levels | [4] |

Experimental Protocols

Cell Viability and Proliferation Assays

Protocols:

-

MTS Assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay):

-

Seed cells in a 96-well plate at a density of 5 x 10⁵ cells/mL.[5]

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Normalize absorbance values to the DMSO control to determine the percentage of cell viability.[2]

-

-

CellTiter-Glo Luminescent Cell Viability Assay:

-

Follow steps 1 and 2 from the MTS assay protocol.

-

Add CellTiter-Glo reagent to each well.

-

Measure luminescence using a plate reader.

-

Normalize luminescence values to the DMSO control.[3]

-

-

Crystal Violet Assay:

-

Wash cells with PBS and fix with 10% formalin.

-

Stain cells with 0.5% crystal violet solution.

-

Wash away excess stain and solubilize the stained cells with a solubilization solution (e.g., 10% acetic acid).

-

Measure the absorbance at 570 nm.[4]

Co-Immunoprecipitation (Co-IP)

Protocol:

-

Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[5]

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with an anti-RUNX1 or anti-RUNX3 antibody overnight at 4°C.[2]

-

Add protein A/G agarose beads to pull down the antibody-protein complexes.

-

Wash the beads several times with lysis buffer.

-

Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against CBFβ, RUNX1, and RUNX3.[2]

Experimental Workflow for Efficacy Testing

Caption: A typical experimental workflow for in vitro studies.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RUNX1 Is Regulated by Androgen Receptor to Promote Cancer Stem Markers and Chemotherapy Resistance in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Pharmacodynamics of AI-10-104: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mechanism of Action

Signaling Pathway Diagram

Quantitative Pharmacodynamic Data

Table 1: In Vitro Potency

| Assay Type | Parameter | Value | Reference |

| Fӧrster Resonance Energy Transfer (FRET) | IC50 | 1.25 µM | [2] |

Table 2: Cellular Activity - T-Cell Acute Lymphoblastic Leukemia (T-ALL)

| Cell Line/Sample Type | Parameter | Value | Reference |

| Primary Pediatric T-ALL Samples | Average GI50 | 2.4 µM | [5] |

| Normal Human Hematopoietic Cells | Average GI50 | 15.4 µM | [5] |

Table 3: Cellular Activity - Other Cancers

| Cancer Type | Cell Line | Parameter | Value | Reference |

| Multiple Myeloma | OPM-1 | Effect | Moderate inhibition of proliferation | [3] |

| Ovarian Cancer | OVCAR8 | Effect at 10 µM | Decreased cell number, reduced mitotic index, impaired wound healing | [6] |

In Vivo Pharmacodynamics and Pharmacokinetics

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Assess CBFβ-RUNX Interaction

-

Cell Lysis: Lyse the cells in modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1% NP40, 0.25% sodium deoxycholate, and 1 mM EDTA).[2]

-

Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and Protein A-Agarose beads.[2]

-

Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting using antibodies against CBFβ and RUNX1 to detect the co-precipitated proteins.

Experimental Workflow: Co-Immunoprecipitation

Caption: Co-Immunoprecipitation workflow.

Cell Growth/Metabolism Assay (MTS Assay)

-

Cell Seeding: Seed human T-ALL cell lines in 96-well plates.

-

MTS Reagent Addition: Add MTS reagent (CellTiter 96 AQueous One Solution Cell Proliferation Assay) to each well.[5]

-

Incubation and Measurement: Incubate the plates and then measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.[5]

-

Data Analysis: Normalize the absorbance values to the DMSO control to determine the growth inhibition.[5]

Cell Cycle Analysis

-

Cell Fixation: Harvest and fix the cells in ethanol.

-

Staining: Stain the cells with propidium iodide (PI) to measure DNA content.[6]

-

Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AI-10-104 on Cell Signaling Pathways in Multiple Myeloma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: Disrupting the RUNX-IKZF1/3 Survival Axis

Quantitative Data on this compound's Activity

Table 1: Synergistic Effects of this compound and Lenalidomide in Myeloma Cell Lines

| Cell Line | RUNX1 Expression | Combination Effect (Combination Index, CI) | Reference |

| NCI-H929 | Low | Synergistic at sub-micromolar doses | [1] |

| MM1S | Low | Synergistic at sub-micromolar doses | [1] |

| U266 | Low | Synergistic at sub-micromolar doses | [1] |

| OPM-1 | High | Synergistic (higher concentrations required) | [1] |

| RPMI-8226 | High | Synergistic (higher concentrations required) | [1] |

Table 2: Downregulation of Myeloma Oncogenes by this compound and Lenalidomide Combination

| Oncogene | Effect of Combination Treatment | Reference |

| MYC | Downregulation | [1][2] |

| IRF4 | Downregulation | [1] |

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for RUNX1 and IKZF3 Interaction

Materials:

-

Myeloma cell lines (e.g., HEK293T cells stably expressing FLAG-tagged RUNX1 and IKZF3)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-FLAG M2 affinity gel

-

Wash Buffer (e.g., TBS with 0.05% Tween-20)

-

Elution Buffer (e.g., 3xFLAG peptide solution or glycine-HCl, pH 2.5)

-

SDS-PAGE gels and transfer apparatus

-

Primary antibodies: anti-RUNX1, anti-IKZF3, anti-FLAG

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescence substrate

Procedure:

-

Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellets in ice-cold lysis buffer for 30 minutes on a rotator at 4°C.

-

Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

-

Immunoprecipitation: Add anti-FLAG M2 affinity gel to the clarified lysates and incubate overnight at 4°C on a rotator.

-

Washing: Pellet the affinity gel by centrifugation and wash three times with ice-cold wash buffer.

-

Elution: Elute the bound proteins from the affinity gel using elution buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against RUNX1 and IKZF3 to detect the co-immunoprecipitated proteins.

Workflow for Co-Immunoprecipitation to assess RUNX1-IKZF3 interaction.

Cell Viability (MTT) Assay

Materials:

-

Myeloma cell lines (e.g., NCI-H929, MM1S, U266, OPM-1, RPMI-8226)

-

RPMI-1640 medium with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed myeloma cells in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and Combination Index (CI) using appropriate software (e.g., CalcuSyn).

Quantitative Real-Time PCR (qPCR) for MYC and IRF4 Expression

Materials:

-

Treated myeloma cells

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qPCR instrument

-

Primers for MYC, IRF4, and a housekeeping gene (e.g., GAPDH or ACTB)

Procedure:

-

RNA Extraction: Extract total RNA from treated and control myeloma cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (MYC or IRF4) and the housekeeping gene, and the synthesized cDNA.

-

qPCR Run: Perform the qPCR reaction using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control-treated cells.

Impact on Other Key Signaling Pathways in Myeloma

Potential Indirect Regulation of the PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and drug resistance in multiple myeloma. Several studies in other hematological malignancies have demonstrated a link between RUNX1 and the PI3K/Akt pathway. For instance, RUNX1 can transcriptionally regulate PIK3CD, a catalytic subunit of PI3K, thereby influencing Akt phosphorylation and cell survival[3].

Potential Crosstalk with the NF-κB Pathway

The NF-κB pathway is constitutively active in a subset of multiple myeloma and plays a crucial role in inflammation, cell survival, and drug resistance. Crosstalk between RUNX transcription factors and the NF-κB pathway has been reported. For example, wild-type RUNX1 can inhibit NF-κB signaling through interaction with the IκB kinase (IKK) complex[2].

Conclusion

References

- 1. RUNX proteins desensitize multiple myeloma to lenalidomide via protecting IKZFs from degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of RUNX1 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RUNX1 regulates phosphoinositide 3-kinase/AKT pathway: role in chemotherapy sensitivity in acute megakaryocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to AI-10-104: A Potent Inhibitor of the RUNX Transcription Factor Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-(5-(trifluoromethoxy)-1H-benzo[d]imidazol-2-yl)pyridin-3-amine |

| Chemical Formula | C₁₄H₁₀F₃N₃O₂ |

| Molecular Weight | 309.24 g/mol |

| CAS Number | 1881276-00-1 |

| Appearance | Off-white to light yellow solid |

| SMILES | FC(F)(F)Oc1cc2c(cc1)nc(n2)c3cccc(n3)OC |

| Solubility | Soluble in DMSO |

Mechanism of Action

Biological Activity and Quantitative Data

In Vitro Efficacy: IC₅₀ Values

| Cell Line | Cancer Type | Assay Type | IC₅₀ (µM) | Reference |

| - | - | FRET-based assay | 1.25 | [3] |

| Multiple | T-cell Acute Lymphoblastic Leukemia (T-ALL) | MTS Assay (Growth Inhibition) | 1-10 | [2] |

| OVCAR8 | Ovarian Cancer | CellTiter-Glo (Viability) | ~5-10 | [4] |

| OVCAR4 | Ovarian Cancer | CellTiter-Glo (Viability) | ~5-10 | [4] |

| KURAMOCHI | Ovarian Cancer | CellTiter-Glo (Viability) | ~10-20 | [4] |

| OAW42 | Ovarian Cancer | CellTiter-Glo (Viability) | ~10-20 | [4] |

| OVCAR5 | Ovarian Cancer | CellTiter-Glo (Viability) | ~10-20 | [4] |

| OVCAR3 | Ovarian Cancer | CellTiter-Glo (Viability) | >20 | [4] |

Effects on Downstream Gene Expression

| Gene | Function | Change after 6h | Change after 24h |

| MYC | Proto-oncogene, cell cycle progression | Downregulated | Downregulated |

| INHBA | Inhibin subunit beta A | Downregulated | Downregulated |

| MMP1 | Matrix metallopeptidase 1 | Downregulated | Downregulated |

| IGFN1 | Immunoglobulin-like and fibronectin type III domain containing 1 | Downregulated | Downregulated |

| COL7A1 | Collagen type VII alpha 1 chain | Downregulated | Downregulated |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) to Assess RUNX1-CBFβ Interaction

Materials:

-

Cancer cell lines (e.g., SEM, KOPTK1)

-

Modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA, protease inhibitors)

-

Anti-RUNX1 antibody (e.g., Active Motif, #39000)

-

Anti-CBFβ antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed 4 x 10⁶ cells and culture overnight.

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells in modified RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new tube.

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Centrifuge and collect the pre-cleared lysate.

-

Incubate the pre-cleared lysate with anti-RUNX1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash three times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using anti-CBFβ and anti-RUNX1 antibodies.

Western Blotting for Protein Expression

This protocol is for the detection of specific proteins in cell lysates.[5]

Materials:

-

Cell lysates prepared as in the Co-IP protocol

-

Primary antibodies (e.g., anti-RUNX1, anti-CBFβ, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Determine the protein concentration of cell lysates using a BCA or Bradford assay.

-

Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

Cell Viability/Proliferation (MTS) Assay

This colorimetric assay measures cell viability based on the metabolic conversion of MTS tetrazolium salt into a colored formazan product by viable cells.[5]

Materials:

-

Cancer cell lines

-

96-well plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ value.

Conclusion

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

AI-10-104: In Vitro Application Notes and Protocols for Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mechanism of Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application of AI-10-104 in Ovarian Cancer Research: From In Vitro Mechanistic Studies to In Vivo Preclinical Models

Introduction:

Mechanism of Action of AI-10-104

In Vitro Applications of this compound in Ovarian Cancer Cell Lines

| Cell Line | Assay | Concentration | Observed Effect | Reference |

| OVCAR8 | CellTiter-Glo | 7 µM (IC50) | Reduced cell viability | [4] |

| OVCAR8 | pHH3 Staining | 10 µM | Decreased mitotic index | [2] |

| OVCAR8 | EdU Incorporation | 10 µM | Decreased DNA replication rate | [4] |

| OVCAR8 | Propidium Iodide Staining | 10 µM | Increased percentage of cells in S-phase, suggesting S-phase delay | [2][4] |

| OVCAR4 | EdU Incorporation | 10 µM | Decreased DNA replication rate | [4] |

| Multiple Ovarian Cancer Cell Lines | CellTiter-Glo | Varies (IC50) | Reduced cell number | [4] |

In Vivo Application of RUNX Inhibitors in a Mouse Model of Ovarian Cancer

Experimental Protocol: Ovarian Cancer Xenograft Mouse Model and Treatment with AI-14-91

Materials:

-

Ovarian cancer cell line (e.g., OVCAR8)

-

Female athymic nude mice (6-8 weeks old)

-

Sterile phosphate-buffered saline (PBS)

-

Vehicle control (e.g., 0.1M Captisol)

-

Standard animal housing and handling equipment

-

Materials for intraperitoneal injections

Experimental Workflow

Caption: A stepwise workflow for the in vivo evaluation of a RUNX inhibitor in an ovarian cancer mouse model.

Procedure:

-

Cell Preparation:

-

Culture OVCAR8 cells under standard conditions.

-

On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of 5.2 x 10^6 cells per 200 µL.[2]

-

-

Tumor Cell Implantation:

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 200 µL of the cell suspension intraperitoneally (i.p.) into each mouse.

-

-

Animal Randomization and Treatment:

-

Two days after cell injection, randomly divide the mice into a treatment group and a vehicle control group.[2]

-

-

Monitoring and Endpoint:

-

Monitor the mice regularly for signs of tumor growth (e.g., abdominal distension) and any adverse effects of the treatment.

-

At the end of the study (e.g., 30 days post-xenografting), euthanize the mice according to institutional guidelines.[2]

-

Harvest the tumors from the peritoneal cavity and measure their weight and volume.

-

Data Presentation:

| Treatment Group | Number of Mice | Dosage | Treatment Duration | Outcome | Reference |

| Vehicle Control | 10 | N/A | 12 days | Tumor growth | [2] |

| AI-14-91 | 10 | 100 mg/kg, twice daily | 12 days | No significant change in total tumor weight was observed. This was attributed to the low potency and short half-life of AI-14-91. | [2] |

Discussion and Future Directions

References

- 1. Loss of Runx1 Induces Granulosa Cell Defects and Development of Ovarian Tumors in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Mouse Model Aids Development of Ovarian Cancer Therapies | Frederick National Laboratory [frederick.cancer.gov]

- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the RUNX Inhibitor AI-10-104 and its In Vivo Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In Vivo Suitability of AI-10-104

In Vitro Applications of this compound

Quantitative Data Summary for In Vitro Studies

| Cell Line | Concentration Range | Incubation Time | Observed Effects | Reference |

| Ovarian Cancer Cell Lines (e.g., OVCAR8) | 5 µM - 10 µM | 24 - 72 hours | Reduced cell proliferation, decreased EdU incorporation, S-phase arrest. | [2] |

| Human T-ALL Cell Lines (e.g., KOPTK1) | 1 µM - 15 µM | 6 - 72 hours | Induced apoptosis, reduced CBFβ/RUNX heterodimer formation. | [1] |

| Multiple Myeloma Cells | 0 - 10 µM | Not Specified | Enhanced anti-proliferative effect of lenalidomide. | |

| Normal Human Hematopoietic Cells | GI₅₀ of 15.4 µM | 3 days | Inhibited growth. | [1] |

In Vivo Data for this compound Analogs

Quantitative Data Summary for In Vivo Studies with Analogs

| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |

| AI-14-91 | Athymic nude mice with OVCAR8 xenografts | 100 mg/kg, twice daily for 12 days | Intraperitoneal (i.p.) | No significant change in tumor weight, likely due to limited half-life and potency. | [2] |

| AI-10-49 | Mouse model of leukemia | 200 mg/kg per day for 10 days | Not specified | Delayed leukemia progression. | [3] |

Experimental Protocols

In Vitro Cell Proliferation Assay (using OVCAR8 cells)

-

Cell Plating: Seed OVCAR8 cells in 96-well plates at a density of 2,000-5,000 cells per well in complete growth medium.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions.

-

Data Analysis: Normalize the luminescence readings to the vehicle control to determine the relative cell viability and calculate the IC₅₀ value.

Co-Immunoprecipitation to Assess CBFβ-RUNX1 Interaction

-

Cell Lysis: Lyse the cells in a modified RIPA buffer.

-

Immunoprecipitation: Immunoprecipitate RUNX1 from the cell lysates using an anti-RUNX1 antibody and protein A/G agarose beads.

-

Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer to a PVDF membrane.

In Vivo Xenograft Study (using AI-14-91)

-

Animal Model: Use female athymic nude mice, 6-8 weeks old.

-

Cell Implantation: Inject OVCAR8 cells (e.g., 5 x 10⁶ cells) intraperitoneally into each mouse.

-

Randomization and Treatment: Two days post-injection, randomize the mice into treatment and vehicle control groups.

-

Tumor Assessment: At the end of the study (e.g., 30 days post-xenografting), euthanize the mice and carefully dissect and weigh the tumors from the peritoneal cavity.

-

Data Analysis: Compare the average tumor weight between the treatment and control groups to assess the efficacy of the compound.

Signaling Pathway and Experimental Workflow Diagrams

CBFβ-RUNX Signaling Pathway Inhibition

Experimental Workflow for In Vitro Analysis

References

- 1. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for AI-10-104 Treatment of Primary Patient Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

In Vitro Efficacy of AI-10-104 in Primary Patient Samples and Cell Lines

| Cell Type | Assay | Endpoint | Concentration/IC50/GI50 | Reference |

| Primary Pediatric T-ALL Samples (n=11) | CellTiter-Glo | GI50 | Average: 2.4 µM | [4] |

| Normal Human Hematopoietic Cells | Cell Viability | GI50 | Average: 15.4 µM | [4] |

| Ovarian Cancer Cell Line (OVCAR8) | CellTiter-Glo | Relative Cell Number | Significant decrease at 3 days | [3] |

| Multiple Myeloma Primary Cells | Cell Viability | - | Minimal effect alone; significant inhibition with lenalidomide |

Note: This table summarizes available quantitative data. Further studies are required to establish dose-responses in a broader range of primary patient samples.

Mandatory Visualizations

Experimental Protocols

Preparation of Primary Patient Samples

This protocol provides a general framework for the dissociation of solid tumors. Specific procedures may need optimization based on the tumor type. For blood cancers like T-ALL or multiple myeloma, mononuclear cells can be isolated using standard Ficoll-Paque density gradient centrifugation.

Materials:

-

Fresh primary tumor tissue

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Tumor Dissociation Kit (e.g., Miltenyi Biotec) or a cocktail of collagenase, hyaluronidase, and DNase I

-

GentleMACS Dissociator or equivalent

-

70 µm and 40 µm cell strainers

-

Red Blood Cell Lysis Buffer (if required)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Obtain fresh tumor tissue in sterile collection medium on ice.

-

In a sterile petri dish, wash the tissue with cold PBS.

-

Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.

-

Transfer the fragments into a dissociation tube containing the enzyme cocktail.

-

Process the tissue using a mechanical dissociator following the manufacturer's instructions.

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Wash the strainer with medium and pass the suspension through a 40 µm strainer.

-

Centrifuge the cells, discard the supernatant, and if necessary, resuspend the pellet in Red Blood Cell Lysis Buffer.

-

Wash the cells with PBS and resuspend in the appropriate culture medium for downstream assays.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells based on the quantification of ATP.

Materials:

-

Primary cells in single-cell suspension

-

Opaque-walled 96-well plates

-

CellTiter-Glo® 2.0 Reagent

-

Luminometer

Procedure:

-

Seed the primary cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium.

-

Allow cells to adhere or stabilize for 24 hours.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the half-maximal growth inhibition (GI50) by plotting the luminescence signal against the log of the drug concentration.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.

Materials:

-

Treated and control primary cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Co-Immunoprecipitation (Co-IP) for RUNX1-CBFβ Interaction

Materials:

-

Treated and control primary cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Anti-RUNX1 antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-CBFβ antibody

Procedure:

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-RUNX1 antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

References

- 1. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 3. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Viability Assays with AI-10-104 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of AI-10-104

Quantitative Data Summary

| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Treatment Duration |

| Multiple Myeloma | ||||

| OPM-1 | Multiple Myeloma | Cell Viability Assay | Moderate effect on proliferation | Not Specified |

| NCI-H929 | Multiple Myeloma | Cell Viability Assay | Not Specified | Not Specified |

| Primary Myeloma Samples | Multiple Myeloma | Cell Viability Assay | Minimal effect alone | Not Specified |

| Ovarian Cancer | ||||

| OVCAR8 | Ovarian Cancer | CellTiter-Glo | ~7 | 3 days |

| OVCAR4 | Ovarian Cancer | CellTiter-Glo | ~5-10 | 3 days |

| SKOV3ip1 | Ovarian Cancer | CellTiter-Glo | ~10-15 | 3 days |

| A2780 | Ovarian Cancer | CellTiter-Glo | ~5-10 | 3 days |

| IGROV1 | Ovarian Cancer | CellTiter-Glo | ~10-15 | 3 days |

| OVCAR3 | Ovarian Cancer | CellTiter-Glo | >15 | 3 days |

| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | ||||

| KOPTK1 | T-ALL | MTS Assay | ~2-5 | 3 days |

| Jurkat | T-ALL | MTS Assay | ~5-10 | 3 days |

| HPB-ALL | T-ALL | MTS Assay | ~2-5 | 3 days |

| DND-41 | T-ALL | MTS Assay | ~1-2 | 3 days |

| LOUCY | T-ALL | MTS Assay | 11 | 3 days |

| Primary T-ALL Samples | T-ALL | CellTiter-Glo | Average ~2.2 | 3 days |

| Normal Cells | ||||

| Normal Hematopoietic Cells | Non-cancerous | Not Specified | ~15.4 | Not Specified |

| BEAS-2B | Normal Epithelial | MTT Assay | No effect at working concentrations | 3 days |

Note: IC50 and GI50 values can vary between experiments and laboratories. The data presented here is a summary from published literature for comparative purposes.[1][3][4][5]

Experimental Protocols

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the manufacturer's instructions and is suitable for high-throughput screening.

Workflow:

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Sterile, opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,500-5,000 cells/well) in 100 µL of complete culture medium.[6]

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach and resume growth.

-

-

-

Incubate the plate for the desired treatment period (e.g., 72 hours).[4]

-

Assay Protocol:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[8]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

-

Record the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental readings.

-

Normalize the data to the vehicle-treated control wells to determine the percent viability.

-

Protocol 2: MTT/MTS Colorimetric Cell Viability Assay

This protocol is a classic method for assessing cell viability based on the reduction of a tetrazolium salt by metabolically active cells.

Workflow:

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Sterile, clear-bottom 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

Multichannel pipette

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the CellTiter-Glo® assay, but use a clear-bottom 96-well plate.

-

-

-

Follow the same procedure as for the CellTiter-Glo® assay.

-

-

Assay Protocol:

-

For MTS assay: Proceed directly to measuring absorbance.

-

For MTT assay: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate spectrophotometer.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all experimental readings.

-

Normalize the data to the vehicle-treated control wells to calculate the percent viability.

-

Conclusion

References

- 1. RUNX proteins desensitize multiple myeloma to lenalidomide via protecting IKZFs from degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of the CBFβ/RUNX interaction decreases ovarian cancer growth and migration through alterations in genes related to epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RUNX1 expression is regulated by a super-enhancer and is a therapeutic target in adult T-cell leukemia/lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Demonstrating the Efficacy of AI-10-104 in Disrupting RUNX-CBFβ Interaction Using Co-Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The RUNX family of transcription factors (RUNX1, RUNX2, and RUNX3) are master regulators of gene expression involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.[3] Their activity is critically dependent on the formation of a heterodimeric complex with CBFβ, which enhances their DNA binding affinity and stability.[2] Dysregulation of RUNX signaling is a hallmark of several cancers, making the RUNX-CBFβ interaction an attractive therapeutic target.

Signaling Pathway

Experimental Protocol: Co-Immunoprecipitation

Materials and Reagents

-

Cell Lines: Human T-cell acute lymphoblastic leukemia (T-ALL) cell lines such as KOPTK1 or Jurkat, or other cell lines with endogenous expression of RUNX1/3 and CBFβ.

-

Lysis Buffer: Modified RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.25% sodium deoxycholate, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary antibody for immunoprecipitation (IP): Rabbit anti-RUNX1 or Rabbit anti-RUNX3.

-

Primary antibodies for Western blotting (WB): Mouse anti-CBFβ, Rabbit anti-RUNX1, Rabbit anti-RUNX3.

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

-

-

Protein A/G Agarose Beads

-

Wash Buffer: IP buffer I (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, 0.25% sodium deoxycholate).[2]

-

Elution Buffer: 2x Laemmli sample buffer.

-

General cell culture and Western blotting reagents.

Experimental Workflow

Procedure

-

Cell Culture and Treatment:

-

Culture cells to a density of approximately 4 x 10^6 cells/condition.

-

-

Cell Lysis:

-

Harvest cells and wash once with cold PBS.

-

Lyse cells in modified RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (whole-cell lysate) to a new pre-chilled tube. Reserve a small aliquot for input analysis.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C with gentle rotation.

-

Pellet the beads and transfer the pre-cleared lysate to a new tube.

-

Add 2-4 µg of anti-RUNX1 or anti-RUNX3 antibody to the pre-cleared lysate.

-

Incubate for 4-6 hours or overnight at 4°C with gentle rotation.

-

Add equilibrated protein A/G agarose beads and incubate for an additional 2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute) at 4°C.

-

Discard the supernatant and wash the beads three to five times with cold Wash Buffer.

-

-

Elution:

-

After the final wash, remove all supernatant.

-

Resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins and the input lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against CBFβ and RUNX1/3.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation and Expected Results

| Treatment Condition | IP: RUNX1Blot: RUNX1 | IP: RUNX1Blot: CBFβ | InputBlot: RUNX1 | InputBlot: CBFβ |

| Vehicle (DMSO) | +++ | +++ | +++ | +++ |

| This compound (1 µM) | +++ | ++ | +++ | +++ |

| This compound (5 µM) | +++ | + | +++ | +++ |

| This compound (10 µM) | +++ | +/- | +++ | +++ |

| AI-4-88 (10 µM) | +++ | +++ | +++ | +++ |

Relative band intensity is denoted by: +++ (strong), ++ (moderate), + (weak), +/- (very weak/absent).

Interpretation of Results

Conclusion

References

- 1. RUNX1 is required for oncogenic Myb and Myc enhancer activity in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule Inhibitor of CBFβ-RUNX Binding for RUNX Transcription Factor Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RUNX family: Oncogenes or tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]